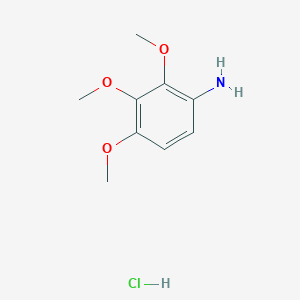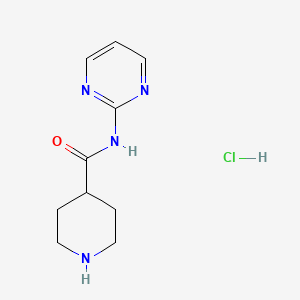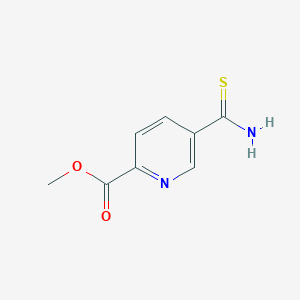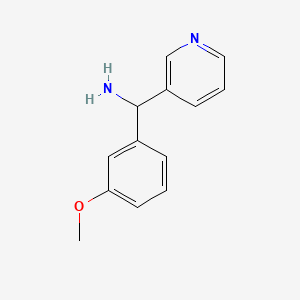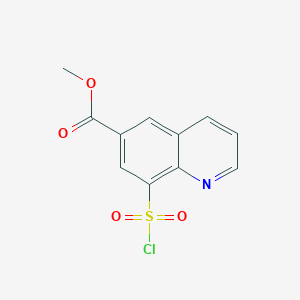
methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fluorescent Dyes for Liquid Crystal Displays
A study conducted by Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates through cyclization reactions. These compounds demonstrated a high potential for application in liquid crystal displays (LCDs) due to their excellent orientation parameter in nematic liquid crystal, indicating their suitability as dyes for LCD technology Bojinov & Grabchev, 2003.
Antituberculosis Agents
Jaso et al. (2005) synthesized and evaluated a series of new 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. The study revealed that the substituents on the quinoxaline nucleus significantly affect the activity against Mycobacterium tuberculosis, with certain derivatives showing promising results as potential antituberculosis agents Jaso et al., 2005.
Synthesis of Antimalarial Agents
Wang et al. (2014) described the preparation of various 11-chloro-5-methyl-5H-indolo(2,3-b)quinolines, key intermediates for antimalaria agents. This study presented a benign protocol in terms of reduced steps and easy purification, highlighting the potential of these compounds in the development of new antimalarial drugs Wang et al., 2014.
Cytotoxic Compounds for Cancer Treatment
Mphahlele et al. (2014) conducted a study on novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates, evaluating their cytotoxicity against the human breast cancer cell line MCF-7. The compounds demonstrated the ability to inhibit cancer cell growth in a dose- and time-dependent manner, indicating their potential as anticancer agents Mphahlele et al., 2014.
Novel Routes to Quinoline-2-carboxylates
Wang et al. (2018) developed a novel rhodium-catalyzed oxidative annulation methodology for constructing quinoline-2-carboxylate derivatives. This methodology was found to be tolerant of a wide range of functional groups, suggesting its potential utility in pharmaceutical synthesis Wang et al., 2018.
特性
IUPAC Name |
methyl 8-chlorosulfonylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S/c1-17-11(14)8-5-7-3-2-4-13-10(7)9(6-8)18(12,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMQQKGOCCKXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1305711-05-0 |
Source


|
| Record name | methyl 8-(chlorosulfonyl)quinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)
![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)
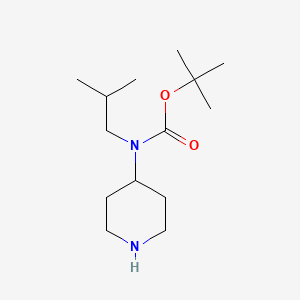

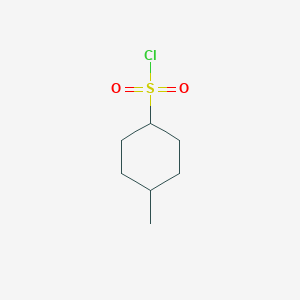

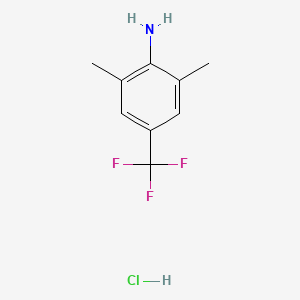


![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
